

Application Notes and Protocols for Administering MDL 19,301 in Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MDL 19301

Cat. No.: B10801141

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These application notes provide a comprehensive overview of the administration of MDL 19,301, a nonsteroidal anti-inflammatory agent, in various animal models of inflammation. Detailed protocols and quantitative data are presented to guide researchers in their experimental design and execution.

Compound Information

Compound Name: MDL 19,301 Chemical Class: Nonsteroidal Anti-inflammatory Drug (NSAID)

Mechanism of Action: MDL 19,301 is a prodrug that is converted to its active form, MDL 16,861. It functions by inhibiting the synthesis of prostaglandins, key mediators of inflammation. This inhibition is achieved through the blockade of the cyclooxygenase (COX) enzymes.

Quantitative Data Summary

The following tables summarize the available quantitative data for the administration of MDL 19,301 in various rat models of inflammation.

Table 1: Efficacy of MDL 19,301 in Rat Models of Acute Inflammation

Animal Model	Endpoint	Route of Administration	Effective Dose (ED ₃₀)	Reference
Carrageenan-Induced Paw Edema	Inhibition of paw edema	Oral	4.8 mg/kg	[1]
Arthus Reaction	Inhibition of paw edema	Oral	8.2 mg/kg	[1]

Table 2: Gastric Safety Profile of MDL 19,301 in Rats

Endpoint	Route of Administration	Dose Inducing Gastric Ulceration in 50% of Animals (UD ₅₀)	Therapeutic Index (UD ₅₀ / ED ₃₀ for Paw Edema)	Reference
Gastric Ulceration	Oral	> 1,000 mg/kg	> 208	[1]

Note: Specific dose-response, pharmacokinetic, and detailed toxicity data for MDL 19,301 are not readily available in the public domain. The provided data is based on initial pharmacological screenings. Further studies are required to establish a complete profile of the compound.

Signaling Pathway

The primary mechanism of action of MDL 19,301 involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins from arachidonic acid.

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References

- 1. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
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